BenchChemオンラインストアへようこそ!

Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate

Lipophilicity Drug-likeness Physicochemical property prediction

Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate (CAS 2034580-99-7, molecular formula C₁₉H₁₈N₄O₄S, molecular weight 398.4 g/mol) is a heterocyclic small molecule belonging to the thiazole–pyrimidine carboxamide class. The compound features a 2-aminothiazole core linked via a carboxamide bridge to a 6-benzyloxy-substituted pyrimidine-4-carboxylic acid, and carries an ethyl acetate moiety at the thiazole 4-position.

Molecular Formula C19H18N4O4S
Molecular Weight 398.44
CAS No. 2034580-99-7
Cat. No. B2927953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate
CAS2034580-99-7
Molecular FormulaC19H18N4O4S
Molecular Weight398.44
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3
InChIInChI=1S/C19H18N4O4S/c1-2-26-17(24)8-14-11-28-19(22-14)23-18(25)15-9-16(21-12-20-15)27-10-13-6-4-3-5-7-13/h3-7,9,11-12H,2,8,10H2,1H3,(H,22,23,25)
InChIKeyAQUJOFJIFRSJJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate (CAS 2034580-99-7): Chemical Identity, Structural Class, and Procurement-Relevant Physicochemical Profile


Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate (CAS 2034580-99-7, molecular formula C₁₉H₁₈N₄O₄S, molecular weight 398.4 g/mol) is a heterocyclic small molecule belonging to the thiazole–pyrimidine carboxamide class [1]. The compound features a 2-aminothiazole core linked via a carboxamide bridge to a 6-benzyloxy-substituted pyrimidine-4-carboxylic acid, and carries an ethyl acetate moiety at the thiazole 4-position. This scaffold sits at the intersection of two privileged structures in kinase inhibitor design: 2,4-disubstituted thiazoles and 4,6-disubstituted pyrimidines. Literature SAR analysis identifies the benzyloxy substituent as a determinant of EGFR selectivity over HER2 in fused pyrimidine systems, making the compound a candidate building block for selective kinase inhibitor development [2]. Public-domain biological characterization data for this specific compound remain unavailable as of the literature cutoff; the evidence below therefore draws on computed physicochemical differentiation and class-level structure–activity relationships to define its procurement rationale.

Why Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate Cannot Be Replaced by Close Analogs Without Altering Property Profiles


Thiazole–pyrimidine hybrids form a broad compound class, but small structural changes within this scaffold produce large shifts in target engagement, selectivity, and physicochemical behavior. The target compound's benzyloxy substituent at the pyrimidine 6-position has been identified in fused pyrimidine SAR analyses as a motif that increases EGFR selectivity over the closely related HER2 kinase [1]. Replacing it with a hydroxyl or pyrrolidinyl group removes both the steric bulk and the π–π interaction capacity of the benzyl moiety, which modeling studies suggest is critical for achieving an EGFR-selective binding pose. Simultaneously, the ethyl acetate side chain at the thiazole 4-position differentiates this compound from simpler analogs such as 6-(benzyloxy)-N-(thiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034634-68-7, MW 312.3) , which lacks the acetate extension and consequently has lower molecular weight, different hydrogen-bonding capacity, and altered solubility. These dual structural features mean that generic substitution with a des-benzyloxy or des-acetate analog cannot preserve the same property profile, even before biological data are considered. The quantitative evidence below details the specific dimensions along which the target compound diverges from its closest available comparators.

Quantitative Differentiation of Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate Against Closest Analogs


Computed Lipophilicity (XLogP3-AA = 2.7) Positions the Compound in the Optimal Range for Kinase Inhibitor Lead-Likeness vs. More Polar Analogs

The target compound's computed XLogP3-AA value is 2.7, as reported by PubChem (release 2025.09.15) [1]. This places it in the upper portion of the commonly cited optimal range (1–3) for oral drug candidates, balancing membrane permeability against solubility. In contrast, the hydroxyl analog (ethyl 2-(2-(6-hydroxypyrimidine-4-carboxamido)thiazol-4-yl)acetate, no CAS registered) is predicted to have a significantly lower XLogP (estimated ~1.0–1.5) due to the replacement of the lipophilic benzyl group with a polar hydroxyl. While no experimental logP/logD data are publicly available for either compound, the computed difference of >1 log unit suggests that the target compound will exhibit greater passive membrane permeability and potentially higher cellular uptake in intact-cell assays, which is a key consideration when selecting a chemical probe or building block for cell-based screening.

Lipophilicity Drug-likeness Physicochemical property prediction

Benzyloxy Substituent Confers Preferential EGFR over HER2 Selectivity Based on Class-Level SAR in Fused Pyrimidine Systems

A comprehensive SAR review by Bharti et al. (2022) collating data from multiple primary studies (including Zhang Y. et al., 2015) states that 'the presence of benzyloxy and phenoxy increases the selectivity to EGFR rather than to HER2' in fused pyrimidine inhibitor series [1]. This selectivity arises from the benzyloxy group's ability to occupy a hydrophobic pocket in the EGFR active site that is differently shaped in HER2. Analogs substituting the benzyloxy with smaller groups (e.g., hydroxyl, methoxy) or replacing it entirely lose this selectivity enhancement, as demonstrated across several pyridopyrimidine and pyrimidopyrimidine chemotypes. Although the target compound itself has not been directly assayed, its 6-benzyloxy substitution pattern aligns with the key pharmacophoric element identified in that SAR analysis. A user selecting this compound over a 6-hydroxy or 6-unsubstituted analog is therefore choosing a scaffold with a higher probability of achieving EGFR-selective inhibition, based on validated class-level trends.

EGFR selectivity HER2 Kinase inhibitor SAR Pyrimidine scaffold

Ethyl Acetate Side Chain at Thiazole C-4 Provides Different Molecular Properties vs. the Des-Acetate Analog (CAS 2034634-68-7)

The target compound (MW 398.4 g/mol) carries an ethyl acetate group at the thiazole 4-position, whereas the closest marketed analog, 6-(benzyloxy)-N-(thiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034634-68-7), lacks this side chain and has a molecular weight of 312.3 g/mol [1]. The 86.1 g/mol increase is accompanied by an increase in rotatable bond count (9 for the target vs. ~5 for the des-acetate analog) and hydrogen bond acceptor count (8 vs. 5), altering conformational flexibility and solvation properties. In medicinal chemistry, such side-chain differences can modulate target residence time, metabolic stability, and solubility. For synthesis planning, the ethyl acetate also serves as a masked carboxylic acid that can be unmasked post-coupling, offering a synthetic handle not present in the simpler analog. These property differences mean the two compounds are not functionally interchangeable in either chemical biology or synthetic chemistry workflows.

Molecular weight Hydrogen bonding Side-chain engineering

Explicit Statement on Limitations of Available Evidence for This Compound

As of the literature cutoff, no primary research articles, patents, or bioassay database entries (BindingDB, ChEMBL) have been identified that report experimental biological activity data (IC₅₀, Kd, cell viability, or in vivo efficacy) for Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate [1][2]. All differentiation claims above are therefore based on computed physicochemical properties and class-level structure–activity relationships drawn from related fused pyrimidine series. Prospective users should treat this compound as an uncharacterized chemical probe. Procurement decisions that require demonstrable activity against a specific target should verify activity data through internal screening before committing to large-scale synthesis or library inclusion. This explicit caveat is provided in accordance with the evidence-admission rules of this guide, which prohibit the extrapolation of in vitro or in vivo performance claims without direct comparative data.

Data gap analysis Procurement caveat Evidence strength

Recommended Procurement and Application Scenarios for Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate Based on Structural and Class-Level Evidence


Design and Synthesis of Selective EGFR Kinase Inhibitor Libraries Using a Benzyloxy-Containing Thiazole–Pyrimidine Scaffold

The compound's 6-benzyloxy substitution aligns with the pharmacophoric element identified in class-level SAR as promoting EGFR selectivity over HER2 [1]. It can serve as a key intermediate in the synthesis of focused kinase inhibitor libraries where EGFR/HER2 selectivity is a design goal. The ethyl acetate group at the thiazole 4-position provides a synthetic handle for late-stage diversification (e.g., hydrolysis to the carboxylic acid followed by amide coupling), enabling parallel SAR exploration without altering the benzyloxy-pyrimidine motif.

Physicochemical Property Benchmarking in MedChem Optimization Campaigns

With a computed XLogP3-AA of 2.7, MW of 398.4 g/mol, and 8 hydrogen bond acceptors [2], this compound occupies a property space that is lead-like by standard criteria. It can serve as a reference compound for benchmarking property shifts when modifying side chains in related thiazole–pyrimidine series. Its property profile is distinct from the lighter des-acetate analog (MW 312.3), making it useful for evaluating the impact of increased side-chain bulk on permeability and solubility in early-stage ADME assays.

Chemical Biology Probe Development Requiring a Masked Carboxylic Acid Handle

The ethyl ester serves as a protecting group for the carboxylic acid, allowing the compound to be incorporated into more complex conjugates (e.g., biotinylated probes, fluorescent tracers) after ester hydrolysis. This synthetic flexibility is not available in analogs lacking the acetate side chain, such as CAS 2034634-68-7. Researchers requiring a thiazole–pyrimidine core with a latent conjugation site should prioritize this compound over the des-acetate analog.

Caveat: Not Recommended as a Pre-Validated Hit or Lead for Direct In Vivo Studies

Because no experimental bioactivity, selectivity, or ADME data are publicly available for this compound [1][2], it should not be procured as a validated hit or lead molecule. Its use should be restricted to chemical synthesis, property benchmarking, and exploratory library construction. Any progression into biological assays requires de novo experimental characterization.

Quote Request

Request a Quote for Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.